Saikogenin F
Description
Saikogenin F (SGF) is an oleanane-type triterpenoid sapogenin derived from saikosaponins, primarily found in Bupleurum falcatum L. (Chinese thorowax root). It is generated via enzymatic hydrolysis of saikosaponin A (SSA) or D (SSD) by β-glucosidases such as BglPm or BglLk, which cleave the glucose moiety at the C3 position . Structurally, SGF retains the core aglycone framework of saikosaponins but lacks sugar substituents, contributing to its distinct pharmacological profile. Key features include a 13,28-epoxy ring and hydroxyl groups at C3 and C16, which are critical for its bioactivity .
SGF has demonstrated anti-inflammatory and neuroprotective effects, particularly in Alzheimer’s disease models, where it mitigates neuroinflammation and cognitive impairment . However, its anticancer activity is notably weaker compared to its glycosylated precursors (SSA and SSD) .
Properties
IUPAC Name |
(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQSOTVBGNWDI-CUMBFETHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol-Water Reflux Extraction
In a standardized protocol, 10 kg of dried B. smithii roots undergo reflux extraction with a 7:3 (v/v) ethanol-water mixture. This step is repeated three times, each lasting 1 hour, to maximize compound recovery. The combined extract is concentrated under reduced pressure to yield a crude residue.
Key Parameters:
-
Solvent Ratio : Ethanol-water (7:3) balances polarity to solubilize both polar and non-polar constituents.
-
Temperature : Reflux conditions (~78°C for ethanol) enhance extraction efficiency.
-
Yield : Initial extraction typically recovers 15–20% of the plant’s dry weight as crude extract.
Sequential Solvent Partitioning
The crude extract is partitioned into three fractions using solvents of increasing polarity:
| Solvent | Volume per Partition | Number of Partitions | Target Fraction |
|---|---|---|---|
| Light Petroleum | 1 L | 4 | Non-polar compounds |
| Ethyl Acetate | 1 L | 4 | Medium-polar compounds |
| n-Butanol | 1 L | 4 | Polar compounds |
The ethyl acetate (EtOAc) fraction, enriched with this compound, is evaporated to dryness (200 g from 10 kg roots). This step eliminates sugars and highly polar impurities, concentrating triterpenoids.
Chromatographic Purification
Silica Gel Column Chromatography
The EtOAc fraction (200 g) is subjected to silica gel column chromatography (100–200 mesh) with a gradient elution of dichloromethane-methanol:
Sephadex LH-20 Gel Filtration
Fr.D is further purified using Sephadex LH-20 with a 4:6 (v/v) dichloromethane-methanol mobile phase. This step separates this compound from structurally similar triterpenoids based on molecular size and polarity.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Final purification employs a reversed-phase C18 column (250 mm × 20 mm, 5 µm) with acetonitrile-water gradient elution:
| Time (min) | Acetonitrile (%) | Water (%) | Flow Rate (mL/min) |
|---|---|---|---|
| 0–20 | 40 → 60 | 60 → 40 | 1.0 |
| 20–25 | 40 | 60 | 1.0 |
This yields 0.87 g of this compound (purity >95% by HPLC).
Structural Characterization and Quality Control
Spectroscopic Identification
Purity Assessment
HPLC analysis under the conditions described in Section 3.3 ensures minimal co-eluting impurities. Purity thresholds for pharmacological studies typically exceed 90%.
Yield Optimization Challenges
| Factor | Impact on Yield | Mitigation Strategy |
|---|---|---|
| Solvent Polarity | Low polarity reduces this compound solubility | Optimize ethanol-water ratio during reflux |
| Column Load Capacity | Overloading causes peak broadening | Use stepwise elution with silica gel |
| Enzymatic Degradation | Hydrolysis of glycosidic bonds | Avoid prolonged aqueous exposure |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: Saikogenin F undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .
Scientific Research Applications
Anticancer Properties
Saikogenin F has been studied for its anticancer effects, particularly against human colon cancer cell lines. Research indicates that while this compound itself exhibits limited direct anti-cancer activity at lower concentrations, it can be part of a broader therapeutic strategy when combined with other compounds.
Table 1: IC50 Values of this compound and Related Compounds
| Compound | IC50 (µM) |
|---|---|
| Saikosaponin A | 2.83 |
| Saikosaponin D | 4.26 |
| Prothis compound | 14.21 |
| Prosaikogenin G | 8.49 |
| This compound | >500 |
In studies involving the HCT 116 colon cancer cell line, this compound required high concentrations to induce cell death, indicating that it may not be effective as a standalone treatment but could enhance the efficacy of other saponins when used in combination therapies .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of Alzheimer's disease. It has been shown to inhibit amyloid-beta-induced activation of microglia, which are implicated in neuroinflammation and neuronal damage.
Case Study: Inhibition of Microglial Activation
- Study Design : Iba-1 immunohistochemical staining was employed to assess microglial activation in vivo.
- Findings : this compound significantly reduced microglial activation induced by amyloid-beta, suggesting its potential use in therapeutic strategies against neurodegenerative diseases .
Anti-inflammatory Applications
This compound exhibits anti-inflammatory properties that can be beneficial in treating various inflammatory conditions. Its ability to modulate immune responses makes it a candidate for further exploration in inflammatory diseases.
Metabolic Effects
Emerging evidence suggests that this compound may have beneficial effects on metabolic disorders. It has been linked to improved lipid metabolism and could potentially aid in managing conditions like fatty liver disease.
Table 2: Effects on Lipid Metabolism
Mechanism of Action
The mechanism of action of saikogenin F involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting Glycosidase Activity: this compound inhibits glycosidase enzymes, leading to the accumulation of glycosylated proteins and lipids.
Modulating Signaling Pathways: It affects signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Inducing Apoptosis: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria
Comparison with Similar Compounds
Key Structural Differences :
- Saikosaponins vs. Saikogenins : Glycosylation at C3 enhances solubility and receptor binding. Saikosaponins (e.g., SSA, SSD) exhibit stronger anticancer activity than their aglycone derivatives (SGF, SGG) .
- Saikogenin F vs. G : SGF (from SSA) has a 13,28-epoxy group, while SGG (from SSD) lacks this feature, leading to divergent anti-inflammatory and anticancer potencies .
Pharmacological Activity
Anticancer Effects
- Saikosaponin A (SSA) : IC50 = 2.83 µM in HCT116 colorectal cancer cells; induces apoptosis via Bax/Bcl-2 modulation and caspase-3 activation .
- This compound (SGF) : Weak activity (IC50 > 500 µM); requires high concentrations to inhibit cancer growth .
- Prothis compound : Intermediate potency (IC50 = 14.21 µM), suggesting partial glycosylation retains some efficacy .
Anti-Inflammatory and Neuroprotective Effects
- This compound : Reduces microglial activation and NADPH oxidase expression in Alzheimer’s models, improving memory impairment .
- Saikogenin D : Inhibits PGE2 production and modulates calcium signaling, but lacks significant neuroprotective effects .
Metabolic and Enzymatic Interactions
- Biotransformation Efficiency : BglPm converts SSA to SGF with a 39.1% yield, while BglLk converts SSD to SGG at 31.2% .
- Synergistic Effects : Co-administration of Radix Bupleuri and Radix Paeoniae Alba enhances conversion of saikosaponins to saikogenins in the liver, improving bioavailability .
Molecular Targets and Mechanisms
Biological Activity
Saikogenin F, a triterpenoid sapogenin derived from the saponins of various Bupleurum species, particularly Bupleurum falcatum and Bupleurum smithii, has gained attention for its significant biological activities, especially in cancer treatment and anti-inflammatory effects. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by a unique chemical structure that sets it apart from related compounds. Its synthesis primarily involves the enzymatic hydrolysis of saikosaponins using recombinant glycoside hydrolases. This biotechnological approach allows for efficient production while preserving the compound's therapeutic potential .
Anti-Cancer Activity
Research indicates that this compound exhibits notable anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including human colon cancer cells (HCT 116). The half-maximal inhibitory concentration (IC50) values for related compounds are as follows:
| Compound Name | IC50 (μM) |
|---|---|
| Saikosaponin A | 2.83 |
| Saikosaponin D | 4.26 |
| Prothis compound | 14.21 |
| Prosaikogenin G | 8.49 |
| This compound | >500 |
This compound demonstrated significant cytotoxicity only at high concentrations, indicating a need for further studies to optimize its use in therapeutic contexts .
Anti-Inflammatory Effects
In addition to its anti-cancer activity, this compound has been reported to have anti-inflammatory effects. It reduces the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages. This property suggests potential applications in treating inflammatory diseases .
The biological activities of this compound are mediated through various molecular mechanisms:
- Gene Expression Modulation : Studies have indicated that this compound influences gene expression related to cell proliferation and inflammation, potentially altering signaling pathways involved in these processes .
- Enzyme Interaction : The compound binds with specific enzymes and proteins, affecting their activity and subsequently modulating biochemical pathways critical to cancer progression and inflammation .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in experimental models:
- Cognitive Improvement in Alzheimer's Disease Models : Behavioral experiments showed that this compound could ameliorate Aβ-induced cognitive impairment in mice, suggesting neuroprotective properties alongside its anti-cancer effects.
- Combination Therapies : Research has demonstrated that combining this compound with other herbal extracts enhances its bioavailability and therapeutic efficacy, particularly in neuroprotective and anti-inflammatory contexts .
Q & A
Q. What are the standard experimental protocols for isolating and identifying Saikogenin F from natural sources?
this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or TLC). Structural identification relies on spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry. For reproducibility, ensure detailed documentation of solvent ratios, column specifications, and spectral data .
Q. What in vitro assays are commonly used to evaluate this compound’s anticancer activity?
Cell proliferation assays (e.g., MTT or CCK-8) using cancer cell lines like A549 (lung carcinoma) are standard. For example, this compound (50–90 μg/mL) inhibited A549 proliferation by 18.81–86.01%, demonstrating dose dependency. Include controls for solvent effects (e.g., DMSO) and validate results across multiple cell lines .
Q. How can researchers address solubility challenges in this compound formulations for in vivo studies?
Use co-solvents like DMSO (for stock solutions) and surfactants (e.g., Tween 80) in saline or PEG300 for in vivo delivery. Follow sequential mixing protocols to ensure clarity: e.g., dissolve in DMSO first, then add PEG300, Tween 80, and saline stepwise .
Advanced Research Questions
Q. What mechanisms underlie this compound’s modulation of intracellular calcium ([Ca²⁺]i) and its implications for anticancer activity?
this compound induces [Ca²⁺]i elevation via endoplasmic reticulum calcium release, potentially linked to apoptosis. Validate using calcium chelators (e.g., BAPTA-AM) and inhibitors (e.g., thapsigargin). Correlate calcium flux with downstream markers like caspase-3 activation .
Q. How should contradictory data on this compound’s efficacy across studies be resolved?
Conduct meta-analyses to identify variables affecting outcomes (e.g., cell line heterogeneity, batch purity). Use FINER criteria (Feasible, Novel, Ethical, Relevant) to design replication studies with standardized protocols and orthogonal assays (e.g., RNA-seq to confirm pathway activation) .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Modify the triterpenoid backbone at C-3, C-16, or C-23 hydroxyl groups. Use semi-synthetic approaches (e.g., acetylation, glycosylation) and validate purity via HPLC-MS. Compare derivatives using cytotoxicity assays and molecular docking to predict target interactions (e.g., COX-2 inhibition) .
Q. How can multi-omics approaches elucidate this compound’s pleiotropic effects in cancer models?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling networks. For example, link PGE2 suppression (via COX-2 inhibition) to downstream immune modulation. Use pathway enrichment tools (e.g., KEGG, GO) for mechanistic insights .
Methodological Guidance
Q. What quality control measures are critical for ensuring this compound’s reproducibility in preclinical studies?
Q. How should researchers design dose-response studies to minimize off-target effects?
Use a logarithmic concentration range (e.g., 10–100 μg/mL) with ≥6 data points. Include vehicle controls and cytotoxicity assays for non-cancer cells (e.g., HEK293). Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 values .
Q. What computational tools are recommended for predicting this compound’s pharmacokinetic properties?
Use SwissADME for bioavailability predictions (e.g., Lipinski’s Rule of Five) and AutoDock Vina for target binding simulations. Cross-validate predictions with experimental data (e.g., plasma stability assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
